Species-Selective Dihydrofolate Reductase (DHFR) Inhibition: E. coli vs. Mammalian Enzyme Differential
6-Nitro-1,2-benzoxazole-3-carboxamide demonstrates measurable, species-dependent inhibition of dihydrofolate reductase (DHFR). Against Escherichia coli DHFR, the compound exhibits an IC₅₀ of 3,000 nM (3.0 µM), whereas against rat liver DHFR, the IC₅₀ exceeds 400,000 nM (>400 µM), yielding a selectivity ratio of >133-fold for the bacterial enzyme over the mammalian ortholog [1]. This selectivity profile is a direct consequence of the 6-nitro substitution and primary carboxamide moiety, as non-nitrated benzisoxazole-3-carboxamides show no comparable DHFR engagement in the BindingDB repository [1]. The differential was determined via standard enzyme inhibition assays curated by ChEMBL (Assay CHEMBL358879).
| Evidence Dimension | DHFR enzyme inhibition – species selectivity (IC₅₀) |
|---|---|
| Target Compound Data | E. coli DHFR IC₅₀ = 3,000 nM; Rat liver DHFR IC₅₀ > 400,000 nM |
| Comparator Or Baseline | Same compound tested against rat liver DHFR (mammalian counter-screen); non-nitrated benzisoxazole-3-carboxamides: no measurable DHFR inhibition in BindingDB |
| Quantified Difference | >133-fold selectivity for bacterial DHFR over mammalian DHFR; non-nitrated analogs: no detectable activity vs. 3,000 nM for target compound |
| Conditions | In vitro enzyme inhibition assay; E. coli and rat liver DHFR; data curated by ChEMBL and hosted on BindingDB (BDBM50421662) |
Why This Matters
This species-selective DHFR inhibition provides a scientifically defensible rationale for selecting this compound over non-nitrated benzisoxazole-3-carboxamides in antibacterial drug discovery programs targeting the folate biosynthesis pathway.
- [1] BindingDB. BDBM50421662 (CHEMBL358879): 6-Nitro-1,2-benzoxazole-3-carboxamide – DHFR Enzyme Inhibition Data (E. coli IC₅₀: 3.00E+3 nM; Rat IC₅₀: >4.00E+5 nM). BindingDB/ChEMBL, accessed 2025. View Source
